molecular formula C7H6F2IN B11819680 (2,4-Difluoro-5-iodophenyl)methanamine CAS No. 1823871-77-7

(2,4-Difluoro-5-iodophenyl)methanamine

Cat. No.: B11819680
CAS No.: 1823871-77-7
M. Wt: 269.03 g/mol
InChI Key: GXAFODQBISARRZ-UHFFFAOYSA-N
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Description

(2,4-Difluoro-5-iodophenyl)methanamine is an organic compound with the molecular formula C7H6F2IN It is characterized by the presence of two fluorine atoms and one iodine atom attached to a benzene ring, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Difluoro-5-iodophenyl)methanamine typically involves a multi-step process. One common method includes the halogenation of 2,4-difluorobenzene followed by the introduction of the methanamine group. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (2,4-Difluoro-5-iodophenyl)methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The methanamine group can undergo oxidation to form corresponding imines or reduction to form amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium cyanide.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can produce imines or amines, respectively .

Scientific Research Applications

(2,4-Difluoro-5-iodophenyl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,4-Difluoro-5-iodophenyl)methanamine depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence its binding affinity and specificity, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

    (2,4-Difluorophenyl)methanamine: Lacks the iodine atom, which can affect its reactivity and applications.

    (2,4-Dichloro-5-iodophenyl)methanamine:

Uniqueness: (2,4-Difluoro-5-iodophenyl)methanamine is unique due to the combination of fluorine and iodine atoms, which impart distinct electronic and steric effects. This makes it particularly useful in applications requiring specific reactivity and selectivity .

Properties

CAS No.

1823871-77-7

Molecular Formula

C7H6F2IN

Molecular Weight

269.03 g/mol

IUPAC Name

(2,4-difluoro-5-iodophenyl)methanamine

InChI

InChI=1S/C7H6F2IN/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2H,3,11H2

InChI Key

GXAFODQBISARRZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)F)F)CN

Origin of Product

United States

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